5-Bromo-2-methylpyridine N-oxide

Catalog No.
S669108
CAS No.
31181-64-3
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylpyridine N-oxide

CAS Number

31181-64-3

Product Name

5-Bromo-2-methylpyridine N-oxide

IUPAC Name

5-bromo-2-methyl-1-oxidopyridin-1-ium

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3

InChI Key

NEEHOROWKICRQK-UHFFFAOYSA-N

SMILES

CC1=[N+](C=C(C=C1)Br)[O-]

Canonical SMILES

CC1=[N+](C=C(C=C1)Br)[O-]

Crystallography:

  • A 2008 study published in Acta Crystallographica Section E: Structure Reports Online describes the crystal structure of 5-Br-2-MePyNO. The study analyzes the molecule's arrangement and intermolecular interactions through hydrogen bonding [].

Potential Applications:

  • Given 5-Br-2-MePyNO's structural similarity to pyridine N-oxides, which possess a range of biological activities, researchers have suggested its potential for further exploration in medicinal chemistry []. However, no specific studies investigating these possibilities are currently available.

5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO. This compound is characterized by a pyridine ring that has a bromine atom at the fifth position and a methyl group at the second position, with an N-oxide functional group. Its CAS number is 31181-64-3, and it has a molecular weight of approximately 188.02 g/mol . The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

No information is currently available regarding the specific mechanism of action of 5-Bromo-2-methylpyridine N-oxide in any biological systems.

Due to the lack of specific data, it's wise to handle this compound with caution, assuming potential hazards common to halogenated and aromatic heterocyclic compounds. This may include:

  • Irritation to skin and eyes
  • Respiratory tract irritation
  • Potential toxicity upon ingestion

Always consult a safety data sheet (SDS) for similar compounds before handling them in a lab setting.

Limitations and Future Research Directions

Research on 5-Bromo-2-methylpyridine N-oxide appears limited. Here are some areas for further investigation:

  • Development of synthetic methods for this compound.
  • Exploration of its reactivity in various chemical reactions.
  • Investigation of its potential biological properties and applications.
Typical of pyridine derivatives. These include:

  • Nucleophilic Substitution Reactions: The N-oxide group can be involved in nucleophilic substitution processes, making it reactive towards nucleophiles.
  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic synthesis .
  • Oxidation and Reduction: The N-oxide moiety can be reduced to form the corresponding amine, while other functional groups can also be oxidized or reduced depending on the reaction conditions.

While specific biological activities of 5-Bromo-2-methylpyridine N-oxide are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in pharmaceuticals, where they can act as enzyme inhibitors or have antimicrobial properties. The presence of the bromine atom may enhance biological activity through halogen bonding or by influencing the compound's lipophilicity .

Several methods exist for synthesizing 5-Bromo-2-methylpyridine N-oxide:

  • Bromination of 2-Methylpyridine: This method involves the electrophilic bromination of 2-methylpyridine using bromine or a brominating agent under controlled conditions.
  • N-Oxidation: Following bromination, the resulting compound can be oxidized using hydrogen peroxide or other oxidizing agents to introduce the N-oxide functionality .
  • Chlorination Route: An alternative synthesis route involves chlorinating pyridine followed by substitution reactions to incorporate the bromo and methyl groups .

5-Bromo-2-methylpyridine N-oxide finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through cross-coupling and substitution reactions.

Several compounds share structural similarities with 5-Bromo-2-methylpyridine N-oxide, including:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-methylpyridineSimilar pyridine structure without N-oxideLacks oxidation state; may exhibit different reactivity
5-Iodo-2-methylpyridineIodine instead of brominePotentially different biological activity due to iodine's size
5-Chloro-2-methylpyridineChlorine instead of bromineDifferent reactivity profile compared to brominated analogs
3-Bromo-2-methylpyridineBromine at the third positionDifferent steric effects influencing reactivity

These compounds highlight the uniqueness of 5-Bromo-2-methylpyridine N-oxide due to its specific halogenation pattern and oxidation state, which can significantly influence its chemical behavior and potential applications in research and industry.

XLogP3

0.9

Dates

Modify: 2023-08-15

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